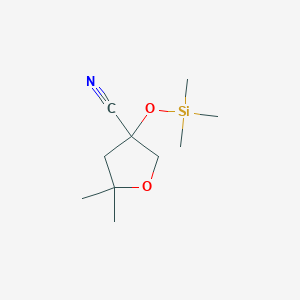

5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile

Description

Properties

IUPAC Name |

5,5-dimethyl-3-trimethylsilyloxyoxolane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2Si/c1-9(2)6-10(7-11,8-12-9)13-14(3,4)5/h6,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOICSDMPKHMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)(C#N)O[Si](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile typically involves the reaction of 5,5-dimethyl-3-hydroxy-tetrahydrofuran-3-carbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl group.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted tetrahydrofuran derivatives depending on the reagent used.

Scientific Research Applications

5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Structural Analogues

Compound A: 5,5-Dimethyl-3-(tosyloxymethyl)dihydro-2[3H]-furanone (CAS: 154060-50-1)

- Structure: Features a dihydrofuranone core with a tosyloxymethyl group instead of TMSO and CN.

- Molecular Weight : 298.35 g/mol.

- Key Differences :

Compound B: 2-Amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

- Structure : Contains a benzochromene ring with a CN group and dimethoxyphenyl substituent.

- Synthesis : Utilizes KF-montmorillonite in DMF, similar to methods for related nitriles.

- Key Differences: The extended aromatic system increases molecular weight (360.40 g/mol) and UV absorption properties.

Compound C: 5-Ethyl-4,5-dimethyl-2-oxofuran-3-carbonitrile

- Structure : An oxofuran derivative with ethyl and methyl substituents and a CN group.

- Key Differences: The oxo group increases hydrogen-bonding capacity, affecting solubility. Smaller substituents (ethyl vs.

Catalyst Insights :

- KF-Al₂O₃ and KF-montmorillonite are effective for nitrile-containing compounds, promoting condensation or cycloaddition reactions .

Physicochemical Properties

Key Observations :

- The TMSO group in the target compound offers temporary protection for hydroxyl groups, unlike the permanent tosyl group in Compound A.

- The CN group enhances dipole interactions, making the target compound useful in polar solvents or polymer matrices.

Biological Activity

5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The compound has a unique structure characterized by a tetrahydrofuran ring with a trimethylsilyl ether and a cyano group. This structure may contribute to its biological properties.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related study highlighted the effectiveness of certain silyl compounds against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL for some derivatives .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 62.5 |

| Compound B | S. aureus | 78.12 |

Antifungal Activity

The antifungal potential of similar compounds has also been documented. For example, derivatives of silyl ethers have shown activity against various fungal strains, making them candidates for further investigation in antifungal therapies.

Anticancer Activity

The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. In one study, related compounds demonstrated significant antiproliferative effects on HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values around 226 µg/mL and 242 µg/mL respectively .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in critical pathways for bacterial growth and cancer cell proliferation. The trimethylsilyl group is known to enhance lipophilicity, potentially improving membrane penetration and bioavailability.

Case Studies

- Case Study on Antibacterial Properties : A study published in the Journal of Organic Chemistry examined the antibacterial effects of various silyl derivatives, including those structurally similar to our compound. The results indicated that modifications in the silyl group could lead to enhanced antibacterial activity against resistant strains .

- Case Study on Anticancer Effects : Research conducted on the cytotoxic effects of silylated compounds revealed that specific structural features contributed significantly to their anticancer efficacy. The study suggested that the introduction of a trimethylsilyl group could enhance interactions with cancer cell membranes, leading to increased cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing 5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via silylation of hydroxyl groups using trimethylsilyl (TMS) reagents in aprotic solvents like tetrahydrofuran (THF). Key steps include:

- Reacting the precursor with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a base (e.g., triethylamine) to protect hydroxyl groups .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Reaction monitoring using thin-layer chromatography (TLC) to confirm completion .

Q. What analytical techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR in deuterated solvents (e.g., DMSO-d) to confirm substituent positions and stereochemistry. For example, trimethylsilyl groups show characteristic singlets at δ 0.1–0.3 ppm .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement and bond angles (see supplementary data in related phosphazene studies) .

- IR Spectroscopy : Identify carbonyl (C≡N) stretches near 2200 cm and silyl ether (Si-O-C) bands at 1000–1100 cm .

Advanced Research Questions

Q. How can researchers address diastereomer formation during synthesis?

- Methodological Answer :

- Stereochemical Control : Optimize reaction temperature and solvent polarity. For example, low-temperature conditions (-78°C) in THF minimize racemization during silylation .

- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose derivatives) or recrystallization from DMF/water mixtures to isolate enantiomers .

- Mechanistic Studies : Employ Si NMR to track silyl group migration, which may influence stereoselectivity .

Q. What factors affect the stability of the trimethylsilyl ether moiety under varying conditions?

- Methodological Answer :

- Acidic Conditions : TMS ethers hydrolyze rapidly in acidic media (pH < 3). Stabilize with inert atmospheres (N) and anhydrous solvents .

- Basic Conditions : Use mild bases (e.g., EtN) to avoid deprotection. Strong bases (e.g., NaOH) cleave Si-O bonds .

- Thermal Stability : Monitor via thermogravimetric analysis (TGA); degradation typically occurs above 150°C .

Q. How should discrepancies in reported reaction yields be systematically investigated?

- Methodological Answer :

- Variable Screening : Test solvent purity (e.g., anhydrous THF vs. technical grade), catalyst loadings, and reaction times. For example, extended reaction durations (3+ days) may improve yields in sterically hindered systems .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., silyl ether hydrolysis derivatives) .

- Reproducibility Protocols : Standardize inert atmosphere protocols (argon/vacuum cycles) to minimize moisture interference .

Q. What computational approaches predict reactivity in nucleophilic additions involving the nitrile group?

- Methodological Answer :

- DFT Calculations : Model transition states for cyanide displacement reactions using software like Gaussian. Focus on orbital interactions (LUMO of C≡N) .

- Molecular Dynamics Simulations : Assess solvent effects (e.g., THF polarity) on reaction kinetics .

- Benchmarking : Compare computed activation energies with experimental data from kinetic studies (e.g., Arrhenius plots) .

Data Contradiction Analysis

| Issue | Possible Causes | Resolution Strategies | References |

|---|---|---|---|

| Varied NMR chemical shifts | Solvent polarity, temperature fluctuations | Standardize deuterated solvents and probe temps | |

| Conflicting crystallography data | Polymorphism or crystal packing differences | Recrystallize from alternative solvent systems | |

| Discrepant reaction yields | Trace moisture or oxygen contamination | Implement rigorous drying/purging protocols |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.